

# An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

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## Compound of Interest

Compound Name: 4-Methyl-2-pentenoic acid

Cat. No.: B6272868

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This guide provides a comprehensive technical overview of **4-methyl-2-pentenoic acid**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core structural and nomenclatural characteristics, its physicochemical properties, synthesis, and key applications, grounding all claims in authoritative references.

## Introduction: The Significance of a Branched-Chain Fatty Acid

**4-Methyl-2-pentenoic acid**, a methyl-branched unsaturated fatty acid, is a molecule of interest across various scientific domains.[1] While structurally simple, its unique combination of an alkyl branch and a carboxylic acid function conjugated to a double bond imparts specific chemical reactivity and biological activity. It is found naturally, having been reported in black tea, and is recognized for its fatty, fruity aroma.[2][3] In the realm of applied chemistry, it serves as a valuable building block in the synthesis of more complex molecules, including photosensitive resins and potentially pharmaceutical intermediates.[2] This guide aims to provide a detailed exploration of its molecular structure, properties, and scientific relevance.

## Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to comprehending its reactivity and function. This section dissects the structural features and naming conventions of **4-methyl-2-pentenoic acid**.

## Systematic and Common Nomenclature

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) rules. The parent chain is a five-carbon carboxylic acid, hence "pentenoic acid." The double bond is located at the second carbon (C2), and a methyl group is attached to the fourth carbon (C4), leading to the IUPAC name 4-methylpent-2-enoic acid.[4]

Common synonyms for this compound include:

- **4-methyl-2-pentenoic acid**[5]
- 3-Isopropyl acrylic acid[5]
- Isohexenoic acid[4]

The CAS Registry Number for **4-methyl-2-pentenoic acid** is 10321-71-8.[5][6][7]

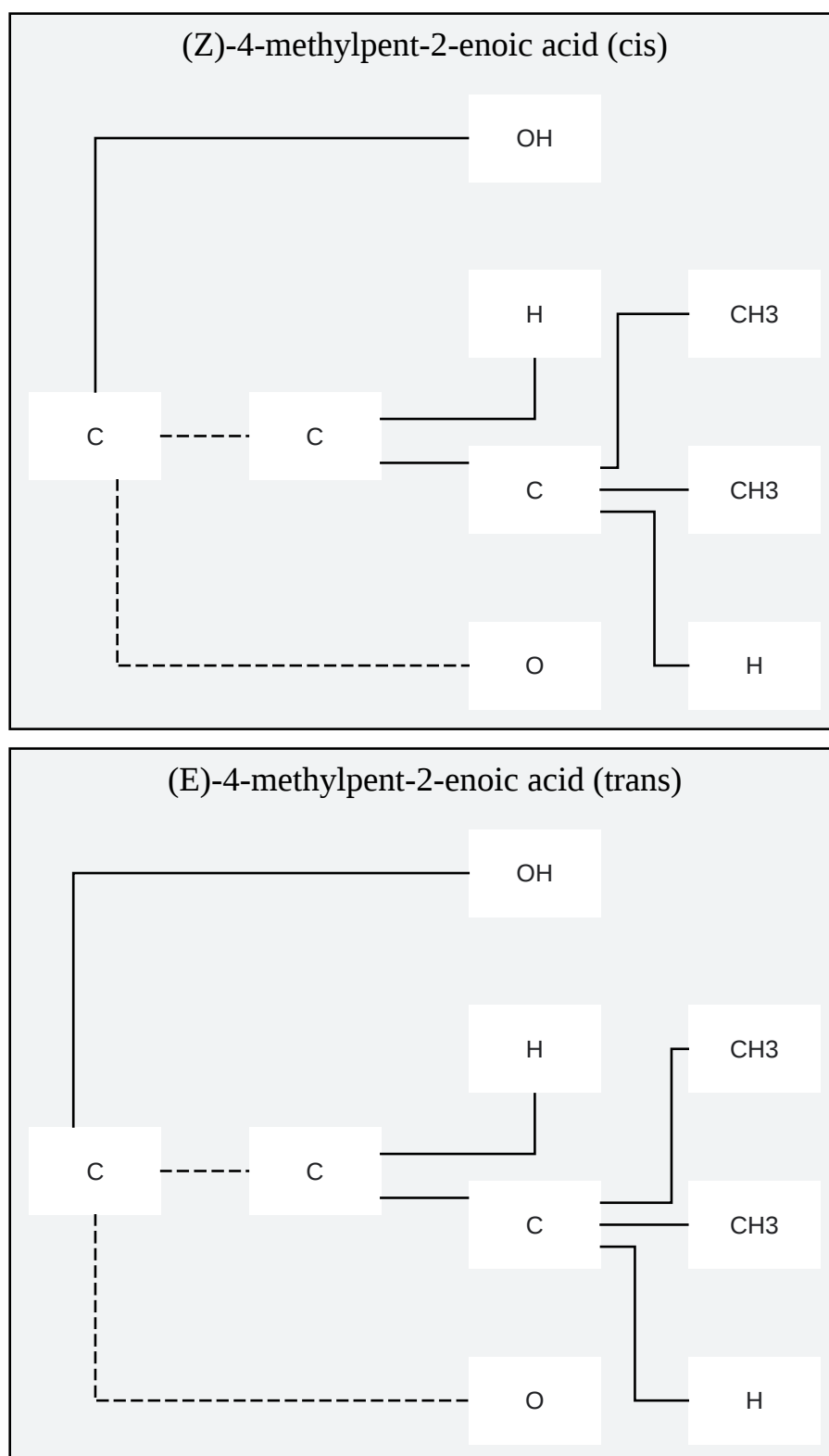
## Stereoisomerism: The Importance of (E) and (Z) Configuration

The presence of a double bond between C2 and C3 introduces the possibility of geometric isomerism. The substituents on the double bond can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration.

- (E)-4-methylpent-2-enoic acid (**trans-4-methyl-2-pentenoic acid**): In this isomer, the higher priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the isopropyl group on C3) are on opposite sides. This is often the more stable and common isomer.
- (Z)-4-methylpent-2-enoic acid (**cis-4-methyl-2-pentenoic acid**): Here, the higher priority groups are on the same side of the double bond.[8]

The specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its physical properties and biological interactions.

Diagram: Structural Representation and Isomerism of **4-Methyl-2-pentenoic Acid**



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Caption: Geometric isomers of **4-methyl-2-pentenoic acid**.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic data of a compound are critical for its identification, purification, and application in experimental settings.

### Tabulated Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[7]
Molecular Weight	114.14 g/mol	[7][8]
Appearance	Colorless to light yellow clear liquid	[2][6]
Odor	Fatty, fruity, blackberry, tea	[2][3]
Melting Point	34-35 °C	[3][8]
Boiling Point	203-204 °C at 760 mmHg	[3][8]
Density	0.950 - 0.960 g/cm <sup>3</sup>	[3][8]
Refractive Index	1.442 - 1.453 at 20 °C	[3][8]
Flash Point	>100 °C (212 °F)	[9]
Solubility	Slightly soluble in water. Soluble in acetone, ether, and ethanol.	[2][5][9]
logP (o/w)	1.681 (estimated)	[3]

### Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

- <sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra would show characteristic signals for the vinyl protons, the methine proton at C4, the diastereotopic methyl protons of the isopropyl group, and the carboxylic acid proton.

- <sup>13</sup>C NMR Spectroscopy: Carbon NMR provides signals for each of the six unique carbon atoms, including the carbonyl carbon, the two olefinic carbons, the methine carbon, and the two methyl carbons.[4]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid group (~2500-3300 cm<sup>-1</sup>), a sharp C=O stretch (~1700 cm<sup>-1</sup>), and a C=C stretch (~1650 cm<sup>-1</sup>).[4]
- Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Data for the methyl ester derivative is also available.[10]

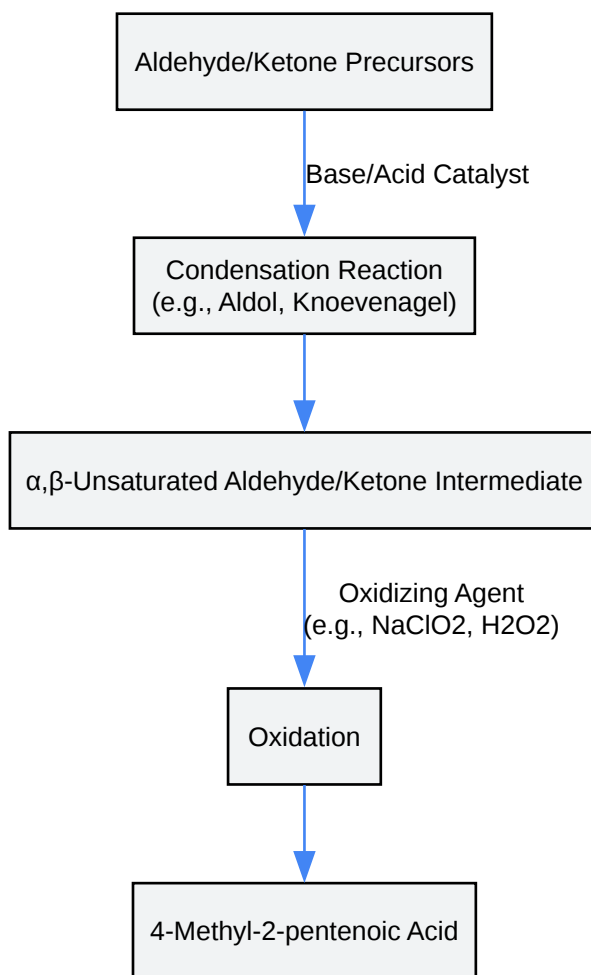
## Synthesis and Reactivity

Understanding the synthesis and characteristic reactions of **4-methyl-2-pentenoic acid** is essential for its practical application in research and development.

## Synthetic Approaches

While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from established organic chemistry principles. A common approach involves the condensation of an appropriate aldehyde or ketone followed by oxidation. For instance, a related compound, (E)-2-methyl-2-pentenoic acid, can be synthesized from propanal via a self-condensation to form 2-methyl-2-pentanal, which is then oxidized using an agent like sodium chlorite (NaClO<sub>2</sub>) to yield the final acid.[11]

Diagram: Generalized Synthetic Pathway



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Caption: General workflow for synthesizing  $\alpha,\beta$ -unsaturated carboxylic acids.

## Key Reactivity

The reactivity of **4-methyl-2-pentenoic acid** is governed by its three functional components: the carboxylic acid, the carbon-carbon double bond, and the allylic position.

- **Carboxylic Acid Reactions:** It can undergo typical reactions of carboxylic acids, such as esterification (reaction with an alcohol), conversion to acid chlorides (e.g., with thionyl chloride), and amide formation.
- **Double Bond Reactions:** The alkene moiety can participate in addition reactions (e.g., hydrogenation, halogenation) and is susceptible to Michael addition due to its conjugation with the electron-withdrawing carbonyl group.

- **Allylic Position Reactions:** The protons on the isopropyl group are allylic and can be involved in radical reactions.

## Applications in Scientific Research and Development

**4-Methyl-2-pentenoic acid** and its derivatives are utilized in several specialized areas.

### Flavor and Fragrance Industry

Due to its distinct fatty and fruity aroma, it is used as a flavoring agent in food products.<sup>[8][9]</sup> The FEMA (Flavor and Extract Manufacturers Association) number assigned to it is 4180.<sup>[3][8]</sup>

### Chemical Synthesis and Materials Science

It serves as a monomer or intermediate in the synthesis of polymers and specialty chemicals.<sup>[9]</sup> For example, it has been used in the development of photosensitive resins that contain a maleimide structure, highlighting its utility in materials science.<sup>[2]</sup>

### Pharmaceutical and Agrochemical Research

Unsaturated carboxylic acids are important structural motifs in many biologically active molecules. While direct applications in marketed drugs are not widespread, compounds like 2-methyl-4-pentenoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.<sup>[12]</sup> Its structural features make it a candidate for derivatization to explore new therapeutic agents. Research has also shown it can inhibit fatty acid biosynthesis in certain microorganisms.

### Safety and Handling

As a corrosive substance, **4-methyl-2-pentenoic acid** must be handled with appropriate care. It can cause severe skin burns and eye damage.<sup>[6][9]</sup> Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. It should be stored in a cool, dry place in a tightly sealed, corrosion-resistant container, away from oxidizing agents.<sup>[6][9]</sup>

### Conclusion

**4-Methyl-2-pentenoic acid** is a multifaceted compound whose significance extends from its presence in natural products to its application as a synthetic building block. Its well-defined structure, characterized by geometric isomerism, and the interplay of its functional groups, provide a rich area for chemical exploration. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential in creating novel and functional molecules.

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